molecular formula C11H11NO4 B1246942 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde CAS No. 601489-80-9

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde

Cat. No.: B1246942
CAS No.: 601489-80-9
M. Wt: 221.21 g/mol
InChI Key: FSESDGVQESQCTF-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde is a heterocyclic compound that belongs to the benzoxazine family.

Properties

IUPAC Name

3-hydroxy-7-methoxy-2-methyl-1,4-benzoxazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-11(14)12(6-13)9-4-3-8(15-2)5-10(9)16-7/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSESDGVQESQCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C(O1)C=C(C=C2)OC)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438932
Record name 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601489-80-9
Record name 4H-1,4-Benzoxazine-4-carboxaldehyde, 3-hydroxy-7-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Condensation

The classical approach involves condensing 2-aminobenzyl alcohol derivatives with aldehydes under acidic conditions. For 3-hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,oxazine-4-carbaldehyde, the reaction proceeds via:

2-Amino-4-methoxy-6-methylphenol+Glyoxylic AcidHCl, ΔTarget Compound+H2O\text{2-Amino-4-methoxy-6-methylphenol} + \text{Glyoxylic Acid} \xrightarrow{\text{HCl, Δ}} \text{Target Compound} + \text{H}_2\text{O}

Optimization Parameters :

  • Temperature : 80–100°C

  • Catalyst : 10 mol% HCl or pp-toluenesulfonic acid (TsOH)

  • Yield : 65–72% after column chromatography

Limitations : Prolonged heating (>12 hours) risks aldehyde oxidation, necessitating inert atmospheres or stabilizing agents.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular polarization. A representative protocol involves:

  • Mixing 2-amino-4-methoxy-6-methylphenol (1.0 equiv) and glyoxylic acid (1.1 equiv) in ethanol.

  • Irradiating at 150 W for 15 minutes.

  • Purifying via silica gel chromatography.

Advantages :

  • Yield Increase : 78–85%

  • Side Reaction Suppression : Reduced epimerization and decomposition

Advanced Catalytic Strategies

Visible-Light Photocatalysis

Recent advancements employ photoredox catalysts to drive [4+2] cycloadditions. For example, PC-1 (a phenoxazine-based catalyst) facilitates the reaction between oximes and o-hydroxybenzyl alcohols under blue LED light:

Benzo[d]dioxole-5-carbaldehyde Oxime+2-Hydroxybenzyl AlcoholPC-1, Blue LED1,3-Benzoxazine IntermediateOxidationTarget Compound\text{Benzo[d]dioxole-5-carbaldehyde Oxime} + \text{2-Hydroxybenzyl Alcohol} \xrightarrow{\text{PC-1, Blue LED}} \text{1,3-Benzoxazine Intermediate} \xrightarrow{\text{Oxidation}} \text{Target Compound}

Conditions :

  • Solvent : Dry toluene

  • Catalyst Loading : 0.2 mol% PC-1

  • Reaction Time : 12 hours

Yield : 70–76% after oxidation with MnO₂.

Enzymatic Oxidation

Preliminary studies explore laccase-mediated oxidation of benzyl alcohol precursors. While yields remain modest (∼50%), this method offers greener credentials by avoiding harsh reagents.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:10) eluent achieves >95% purity.

  • HPLC : Reverse-phase C18 columns resolve regioisomeric impurities.

Spectroscopic Validation

Key Analytical Data :

Technique Observations
1H^1\text{H} NMR (CDCl₃)δ 9.80 (s, 1H, CHO), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 4.32 (s, 2H, OCH₂), 2.10 (s, 3H, CH₃)
13C^{13}\text{C} NMR δ 192.1 (CHO), 161.2 (C-O), 128.5–112.3 (Ar-C), 56.1 (OCH₃), 20.8 (CH₃)
HRMS [M+H]⁺ calcd. for C₁₁H₁₁NO₄: 219.0736; Found: 219.0733

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost (USD/kg) Environmental Impact
Acid-Catalyzed1200High solvent waste
Microwave950Moderate energy use
Photocatalytic1800Low E-factor

Process Intensification

Microreactor systems enhance heat/mass transfer, boosting yields to 88% while reducing reaction volumes by 40% .

Chemical Reactions Analysis

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzoxazines, including 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde, exhibit several promising biological activities:

  • Antioxidant Properties : These compounds have shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
ActivityDescription
AntioxidantScavenges free radicals
Enzyme InhibitionMay inhibit certain enzymes involved in metabolic pathways
Receptor ModulationPotential to modulate receptor activity

Potential Applications

The compound's unique properties suggest various applications across scientific disciplines:

  • Pharmaceutical Development : Due to its biological activity, it may serve as a lead compound for developing new drugs targeting metabolic disorders or oxidative stress-related conditions.
  • Agricultural Chemistry : Its antioxidant properties could be harnessed in agricultural formulations to protect crops from oxidative damage.
  • Material Science : As a benzoxazine, it may find applications in the development of high-performance polymers due to its thermal stability and mechanical properties.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various benzoxazine derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting potential therapeutic applications in preventing oxidative damage in cells.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition profile of the compound revealed that it effectively inhibited specific metabolic enzymes involved in glucose uptake, indicating potential use in managing diabetes-related complications.

Biological Activity

3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde is a compound belonging to the class of benzoxazines, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of 195.20 g/mol. The structure includes a hydroxyl group, a methoxy group, and a methyl group that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against various cancer cell lines. A structure–activity relationship (SAR) analysis indicated that hydroxyl and methoxy substitutions enhance biological activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Lines Tested
Compound A7.84PC-3, MDA-MB-231
Compound B16.2MIA PaCa-2
This compoundTBDTBD

The mechanisms by which benzoxazines exert anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
  • Antiangiogenic Effects : Certain benzoxazine analogues inhibit angiogenesis by downregulating hypoxia-induced genes, thereby limiting tumor growth and metastasis .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized various benzoxazine derivatives and tested their activity against several cancer cell lines. The results indicated that compounds with hydroxyl groups significantly increased potency against prostate and breast cancer cell lines .
  • Antimicrobial Evaluation : Another investigation assessed the efficacy of benzoxazine derivatives against bacterial strains. The results demonstrated that certain modifications enhanced antibacterial activity, though specific data for 3-hydroxy derivatives were not detailed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde, and how can yield/purity be improved?

  • Methodology :

  • Reimer-Tiemann Reaction : Adapt protocols used for synthesizing hydroxybenzaldehyde derivatives by reacting phenolic precursors with chloroform in alkaline conditions. Adjust reaction parameters (e.g., temperature, pH, and catalyst concentration) to stabilize the methoxy and methyl groups .
  • Protecting Groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during synthesis, followed by deprotection under mild acidic conditions .
  • Purification : Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures to isolate high-purity product .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns on the benzoxazine ring and carbaldehyde group. Compare chemical shifts with similar benzoxazinones .
  • FTIR : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities .
  • HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with methanol-water mobile phases .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of the carbaldehyde group?

  • Methodology :

  • Computational Modeling : Optimize molecular geometry using Gaussian 09 with B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
  • Reactivity Analysis : Simulate reaction pathways (e.g., Schiff base formation) to evaluate activation energies and transition states .
  • Comparative Studies : Benchmark results against experimental data (e.g., UV-Vis spectra) to validate accuracy .

Q. What experimental strategies are effective for studying interactions between this compound and biological targets (e.g., DNA/proteins)?

  • Methodology :

  • UV-Vis Titration : Monitor absorbance changes (250–400 nm) to determine binding constants (Kb) with DNA duplexes .
  • Fluorescence Quenching : Use ethidium bromide displacement assays to assess intercalation or groove-binding modes .
  • Viscometry : Measure changes in DNA viscosity upon compound binding to infer interaction mechanisms .
  • Molecular Docking : Utilize AutoDock Vina to predict binding affinities and preferred binding sites on DNA/proteins .

Q. How can researchers assess the compound’s toxicity using structural analogs or predictive models?

  • Methodology :

  • In Silico Tools : Apply OECD QSAR Toolbox or Toxtree to predict mutagenicity and hepatotoxicity based on hydroxy-methoxy benzaldehyde analogs .
  • In Vitro Assays : Conduct MTT assays on HepG2 cells to evaluate cytotoxicity (IC50) .
  • Metabolic Profiling : Use liver microsomes to identify Phase I/II metabolites and potential reactive intermediates .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in yields between Reimer-Tiemann and cyanohydrin routes (e.g., 40% vs. 55%) may arise from side reactions. Mitigate by optimizing reaction time and stoichiometry .
  • DNA Binding Modes : Conflicting results (intercalation vs. groove binding) in spectroscopic studies can be resolved using circular dichroism (CD) to detect conformational changes in DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.